molecular formula C20H21N3OS2 B2844727 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886916-30-9

2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2844727
CAS No.: 886916-30-9
M. Wt: 383.53
InChI Key: WTHRMUWIOPZVTN-UHFFFAOYSA-N
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Description

2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a phenyl group substituted with an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common route starts with the preparation of the benzo[d]thiazole derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with 2-(ethylthio)benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.

    Intermetallic compounds: These compounds, while not structurally similar, share some functional similarities in terms of their applications in materials science.

    Cresols: A group of aromatic organic compounds with phenolic properties.

Uniqueness

2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its combination of a benzo[d]thiazole moiety, a piperazine ring, and an ethylthio-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-2-25-17-9-5-3-7-15(17)19(24)22-11-13-23(14-12-22)20-21-16-8-4-6-10-18(16)26-20/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHRMUWIOPZVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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